molecular formula C9H19N3O B1468966 2-[(Cyclopentylmethyl)(methyl)amino]acetohydrazide CAS No. 1410412-71-3

2-[(Cyclopentylmethyl)(methyl)amino]acetohydrazide

Cat. No.: B1468966
CAS No.: 1410412-71-3
M. Wt: 185.27 g/mol
InChI Key: VXTIGBLVQKBISF-UHFFFAOYSA-N
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Description

2-[(Cyclopentylmethyl)(methyl)amino]acetohydrazide is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a cyclopentylmethyl group and a methylamino group, makes it valuable for studying biological processes and developing new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopentylmethyl)(methyl)amino]acetohydrazide typically involves the reaction of cyclopentylmethylamine with methylamine and acetohydrazide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process includes precise control of reaction parameters, such as temperature, pressure, and pH, to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopentylmethyl)(methyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydrazide groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and hydrazides.

    Substitution: Formation of substituted amines and hydrazides with various functional groups.

Scientific Research Applications

2-[(Cyclopentylmethyl)(methyl)amino]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Cyclopentylmethyl)(methyl)amino]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(Cyclopentylmethyl)(methyl)amino]methylphenylacetohydrazide: Contains a phenyl group, making it more hydrophobic and potentially altering its biological activity.

    2-[(Cyclopentylmethyl)(methyl)amino]ethylacetohydrazide: Contains an ethyl group, which may affect its reactivity and solubility.

Uniqueness

2-[(Cyclopentylmethyl)(methyl)amino]acetohydrazide is unique due to its specific combination of cyclopentylmethyl and methylamino groups, which confer distinct chemical and biological properties. This makes it a valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name

2-[cyclopentylmethyl(methyl)amino]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-12(7-9(13)11-10)6-8-4-2-3-5-8/h8H,2-7,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTIGBLVQKBISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCC1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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